![molecular formula C9H8N2 B588820 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile CAS No. 150459-77-1](/img/structure/B588820.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile
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Description
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 5H-1-Pyrindine, 6,7-dihydro-, 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, 6,7-dihydro-, is a chemical compound with the formula C8H9N . It has a molecular weight of 119.1638 .
Synthesis Analysis
A practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is a key intermediate of cefpirome . The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis
The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied by X-ray structural analysis . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .Mechanism of Action
The mechanism of action involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITADWZMYDWJRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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